molecular formula C13H17O2P B13336509 2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one CAS No. 61124-02-5

2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one

Cat. No.: B13336509
CAS No.: 61124-02-5
M. Wt: 236.25 g/mol
InChI Key: QEYLIZRHTPFMRZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is a chemical compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by the presence of a phosphorus atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Phenylsilane, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .

Scientific Research Applications

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is unique due to its specific substitution pattern and the presence of the oxygen atom at the phosphorus center. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

61124-02-5

Molecular Formula

C13H17O2P

Molecular Weight

236.25 g/mol

IUPAC Name

2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one

InChI

InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

QEYLIZRHTPFMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C

Origin of Product

United States

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